molecular formula C17H19BO3 B13927022 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane CAS No. 627906-95-0

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B13927022
CAS No.: 627906-95-0
M. Wt: 282.1 g/mol
InChI Key: KABLSFSPUIDLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring fused with a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or other reduced forms.

    Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyphenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
  • 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds

Biological Activity

5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a compound belonging to the dioxaborinane family, characterized by its unique structure that incorporates a dioxaborinane ring and a phenoxyphenyl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₅B O₃
  • Molecular Weight : Approximately 254.09 g/mol
  • Structure : The compound features two methyl groups at the 5-position and a phenoxy group at the 2-position of the dioxaborinane ring, influencing its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions with biological molecules and potential therapeutic applications.

Research indicates that similar dioxaborinanes can interact with biomolecules through coordination chemistry. These interactions may modulate biological pathways or influence pharmacokinetics and pharmacodynamics. The presence of boron in the structure allows for unique reactivity with various enzymes and receptors, which may lead to significant biological effects .

Case Studies and Research Findings

  • Synthesis and Reactivity :
    • The synthesis of this compound typically involves multi-step organic reactions, often starting from phenolic compounds reacted with boron precursors under controlled conditions. For instance, reactions with 3-bromoprop-1-ene yielded products with significant yields (up to 87%) under specific conditions .
  • Biological Interactions :
    • Interaction studies have shown that dioxaborinanes can form complexes with proteins and nucleic acids, potentially leading to alterations in their functions. Such interactions are crucial for understanding the compound's behavior in biological systems.
  • Pharmacological Potential :
    • Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting specific cancer cell lines. Further investigations are required to elucidate its efficacy and mechanism of action in cancer therapy .

Comparative Analysis

The following table summarizes several compounds structurally related to this compound:

Compound NameCAS NumberSimilarityKey Features
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane213596-33-90.94Contains a methoxy group instead of phenoxy
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol335343-05-00.91Features a hydroxyl group
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane1192765-29-90.92Contains multiple methoxy groups
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)-2,2-dimethylpropan-1-ol1467060-45-20.94Incorporates additional hydroxyalkyl functionality

Properties

CAS No.

627906-95-0

Molecular Formula

C17H19BO3

Molecular Weight

282.1 g/mol

IUPAC Name

5,5-dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C17H19BO3/c1-17(2)12-19-18(20-13-17)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI Key

KABLSFSPUIDLIY-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.